

Application Notes: dl-Tetrandrine as a Tool for Calcium Signaling Research

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Compound of Interest

Compound Name: *dl-Tetrandrine*

Cat. No.: *B15580021*

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Introduction

dl-Tetrandrine is a bis-benzylisoquinoline alkaloid originally isolated from the root of *Stephania tetrandra*.^{[1][2]} Long used in traditional Chinese medicine for conditions like hypertension, it is now recognized by researchers as a versatile pharmacological tool for investigating calcium (Ca^{2+}) signaling pathways.^{[3][4]} Its primary mechanism of action involves the blockade of various calcium channels, making it a valuable agent for dissecting the complex roles of Ca^{2+} influx and intracellular Ca^{2+} release in cellular physiology and pathophysiology.^[5] These notes provide an overview of **dl-Tetrandrine**'s applications, mechanisms, and protocols for its use in a research setting.

Mechanism of Action

dl-Tetrandrine exhibits a broad-spectrum antagonistic effect on multiple types of Ca^{2+} channels and signaling pathways. Its utility as a research tool stems from its ability to inhibit distinct routes of Ca^{2+} entry and release.

- Voltage-Gated Calcium Channels (VGCCs):** **dl-Tetrandrine** is a potent blocker of both L-type and T-type voltage-gated Ca^{2+} channels.^{[2][3][5]} This inhibition is concentration-dependent and reversible.^[2] It interacts with the benzothiazepine-binding site on the α_1 -subunit of the L-type channel, allosterically modulating ligand binding at other sites.^{[1][3]} This makes it a useful tool for studying physiological processes regulated by these channels, such as cardiac muscle contraction, neurotransmitter release, and vascular smooth muscle tone.^{[1][4]}

- **Store-Operated Calcium Entry (SOCE):** **dl-Tetrandrine** inhibits Ca^{2+} release-activated Ca^{2+} (CRAC) channels, which mediate store-operated calcium entry.^[6] This process is crucial for replenishing endoplasmic reticulum (ER) Ca^{2+} stores and sustaining Ca^{2+} signaling after initial release. The compound has been shown to block Ca^{2+} entry following the depletion of intracellular stores by agents like thapsigargin (TSG), a SERCA pump inhibitor.^{[4][6][7]} This activity allows for the investigation of SOCE's role in non-excitabile cells, such as endothelial and immune cells.^{[6][7]}
- **Intracellular Ca^{2+} Release:** **dl-Tetrandrine** can mobilize Ca^{2+} from intracellular stores, specifically the same pool as thapsigargin, suggesting an effect on the endoplasmic reticulum.^{[7][8]} However, it also inhibits agonist-induced Ca^{2+} release. For instance, it reduces the Ca^{2+} response to bradykinin and angiotensin II, which act via the inositol trisphosphate (IP_3) signaling system.^[9]
- **Transient Receptor Potential (TRP) Channels:** Research indicates that **dl-Tetrandrine** can affect TRP channels. For example, it has been shown to decrease intracellular Ca^{2+} influx in podocytes overexpressing TRPC6, subsequently downregulating the Ca^{2+} -dependent calpain-1 signaling pathway.^{[10][11]} This suggests its utility in studying "TRP-opathies" and related signaling cascades.
- **LIMP-2-Dependent Signaling:** A novel mechanism identifies the lysosomal integral membrane protein-2 (LIMP-2) as a direct target of **dl-Tetrandrine**.^{[12][13]} By binding to LIMP-2, tetrandrine inhibits the transport of lysosomal cholesterol and sphingosine. This disrupts a sphingosine-dependent Ca^{2+} release pathway mediated by two-pore channels (TPCs), which is crucial for processes like Ebola virus entry.^[13]

Key Applications

- **Dissecting VGCC-Mediated Events:** Use **dl-Tetrandrine** to inhibit L-type and T-type channels to study their specific contributions to cellular depolarization, excitation-contraction coupling, and hormone secretion.^{[2][3]}
- **Investigating SOCE and CRAC Channels:** Employ **dl-Tetrandrine** to block SOCE, allowing for the isolation and study of signaling pathways dependent on Ca^{2+} entry triggered by ER store depletion.^{[6][7]}

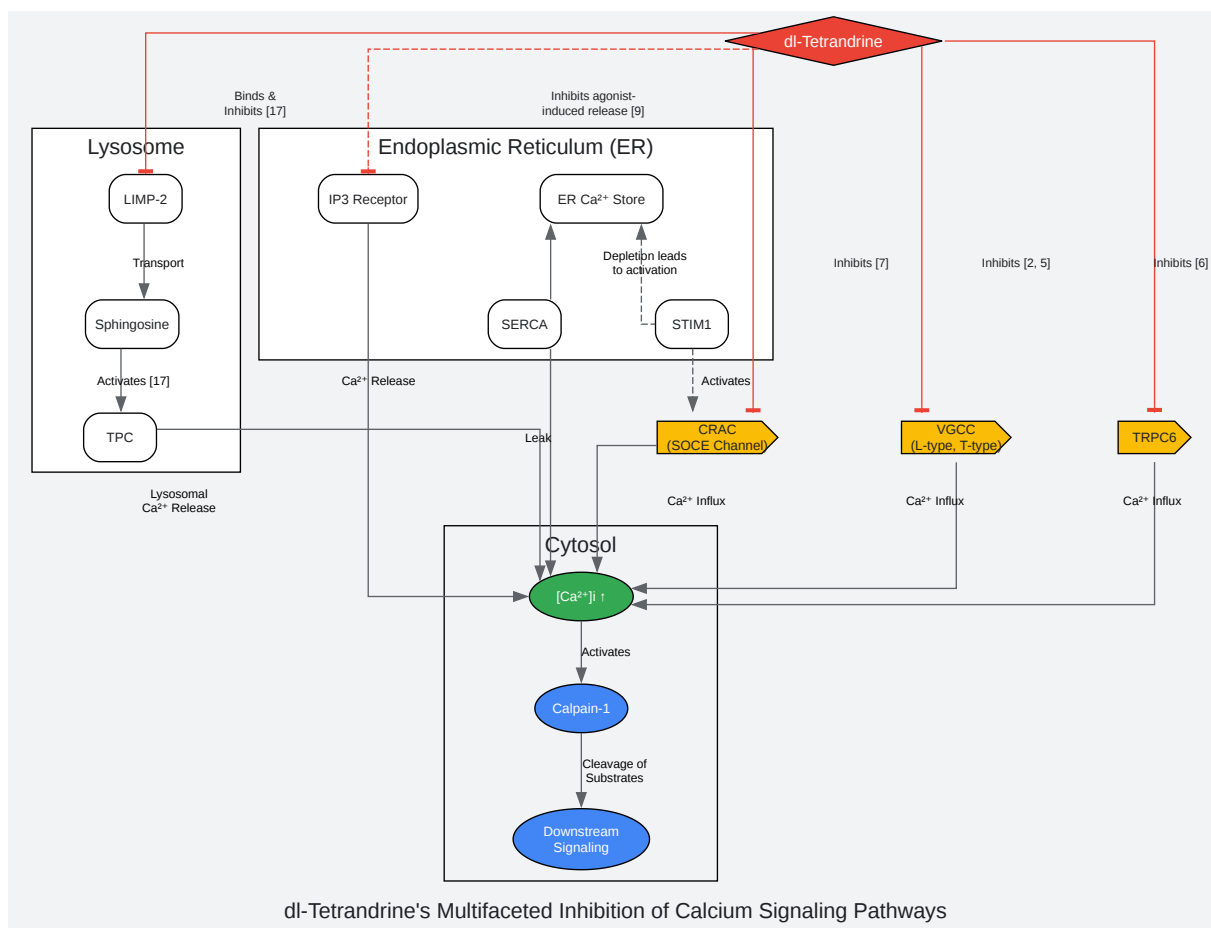
- Probing Intracellular Store Dynamics: Use **dl-Tetrandrine** in combination with other agents like thapsigargin or IP₃-generating agonists to explore the regulation of Ca²⁺ release from and re-uptake into the ER.[4][9]
- Modulating TRP Channel Activity: Apply **dl-Tetrandrine** to investigate the physiological roles of specific TRP channels, such as TRPC6, in both normal and disease states.[10]
- Exploring Lysosomal Ca²⁺ Signaling: Utilize **dl-Tetrandrine** as a specific inhibitor of the LIMP-2/sphingosine/TPC pathway to study the role of lysosomal Ca²⁺ release in cellular metabolism and host-pathogen interactions.[13]

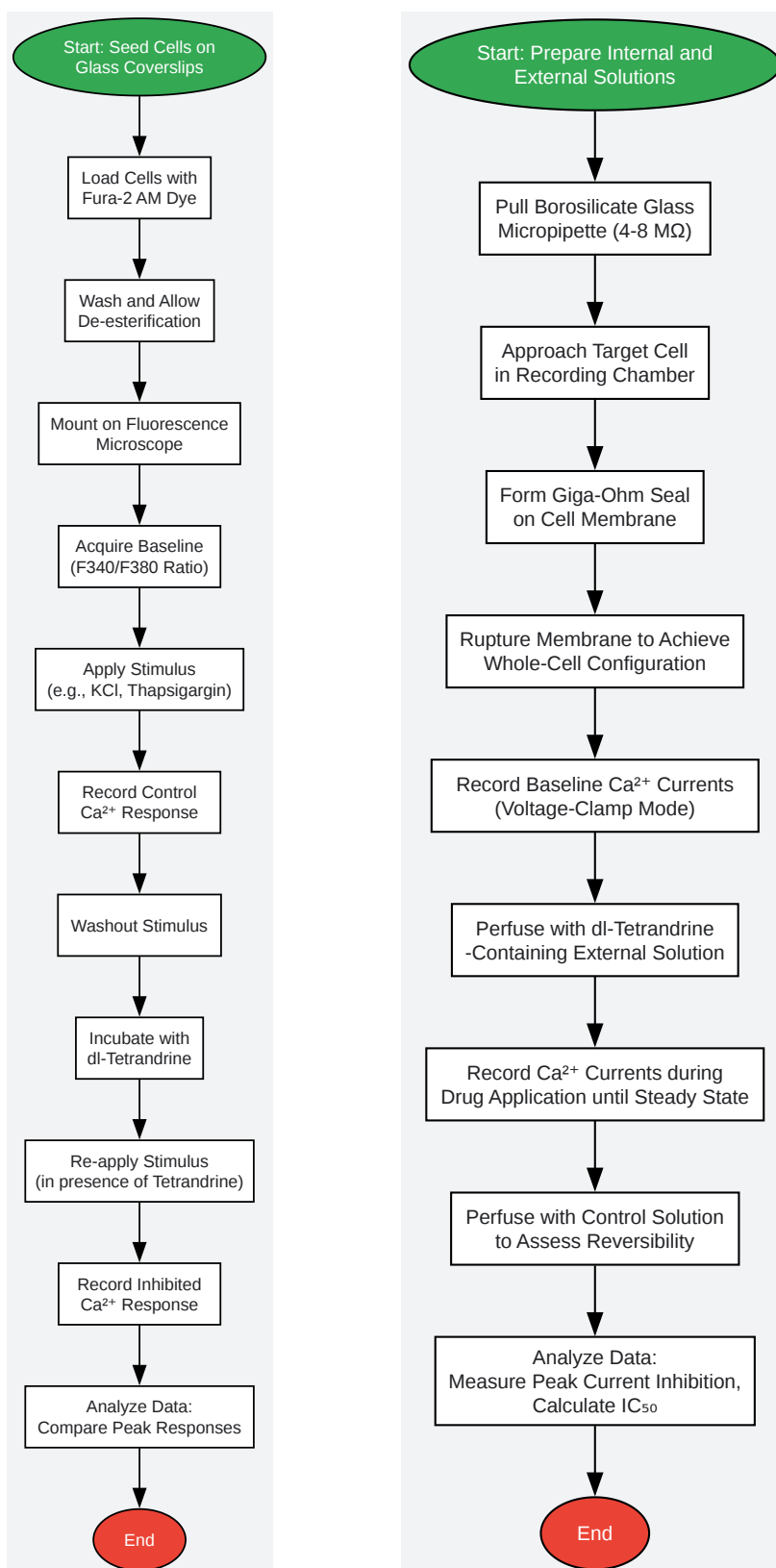
Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory constants of **dl-Tetrandrine** across various experimental models.

Target/Process	Cell Type	Measurement	Value	Reference
Store-Operated Ca ²⁺ Entry (Thapsigargin-induced)	Human Leukaemic HL-60 Cells	IC ₅₀	20 µM	[7][8]
Intracellular Ca ²⁺ Release	Human Leukaemic HL-60 Cells	EC ₅₀	20 µM	[7][8]
L-type & T-type Ca ²⁺ Channels	Neonatal Rat Ventricular Cells	-	Concentration-dependent inhibition	[2]
Voltage-Dependent Ca ²⁺ Currents	Cultured Foetal Mouse Neurons	Kd	8 µM	[14]
Ca ²⁺ Release-Activated Ca ²⁺ Channels	Bovine Pulmonary Artery Endothelial Cells	-	30 µM (inhibits TSG-induced [Ca ²⁺] _i rise)	[6]
Voltage-Dependent Ca ²⁺ Entry (KCl-induced)	NG108-15 Cells	-	100 µM (blocks [Ca ²⁺] _i increase)	[9]
TRPC6-Mediated Ca ²⁺ Influx	Mouse Podocytes	-	10 µM (no cytotoxicity observed)	[10]
L-type Ca ²⁺ Channel (CaV1.2)	-	IC ₅₀	14.2 nM	[15]

Diagrams and Visualizations





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